molecular formula C11H11BrF3NO B8171920 1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine

1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine

Cat. No.: B8171920
M. Wt: 310.11 g/mol
InChI Key: DWIWNXDUMPJUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine is a chemical compound that features a benzyl group substituted with bromine and trifluoromethoxy groups, attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-(trifluoromethoxy)benzyl bromide.

    Nucleophilic Substitution: The benzyl bromide is then reacted with azetidine under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other substituents.

    Substitution Reactions: The trifluoromethoxy group can be substituted under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative.

Scientific Research Applications

1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The azetidine ring provides a unique structural framework that can affect the compound’s binding properties and overall activity.

Comparison with Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Shares the trifluoromethoxy and bromine substituents but lacks the azetidine ring.

    3-Bromobenzotrifluoride: Similar in structure but with a trifluoromethyl group instead of trifluoromethoxy.

    4-(Trifluoromethoxy)benzyl bromide: Similar substituents but different positional isomer.

Uniqueness: 1-(3-Bromo-5-(trifluoromethoxy)benzyl)azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-[[3-bromo-5-(trifluoromethoxy)phenyl]methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO/c12-9-4-8(7-16-2-1-3-16)5-10(6-9)17-11(13,14)15/h4-6H,1-3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIWNXDUMPJUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC(=CC(=C2)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.